3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H17F3N4OS2 and its molecular weight is 498.54. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utilities and Chemical Properties
Benzothiazoles and triazoles are integral components of many synthetic and bioactive molecules. The synthetic utilities of compounds like the one often revolve around their potential as intermediates in the synthesis of various bioactive compounds. For instance, benzothiazoles are pivotal in the development of molecules with antimicrobial, anti-inflammatory, and anticancer properties due to their unique chemical framework that allows for diverse biological activities. This versatility is attributed to the structural flexibility and the electronic characteristics of the benzothiazole ring, which can interact with various biological targets (M. Ibrahim, 2011).
Biological Importance of Benzothiazole Derivatives
Benzothiazole derivatives exhibit a broad spectrum of biological activities. They have been extensively studied for their therapeutic potential in various diseases, including cancer, inflammation, and microbial infections. The combination of benzothiazole and triazole rings can potentially enhance the physicochemical properties of these compounds, making them suitable candidates for drug development. The structural modifications in benzothiazole derivatives are a focus of research for optimizing their biological efficacy and reducing toxicity. Specifically, the introduction of the triazole ring could lead to improved pharmacokinetic profiles and increased interaction with biological targets (M. Rosales-Hernández et al., 2022; M. Bhat & S. L. Belagali, 2020).
Advances in Pharmacological Activities
The integration of benzothiazole and triazole rings has been the subject of recent pharmacological research, focusing on the development of novel chemotherapeutic agents. These compounds are being explored for their potential anticancer activities among other pharmacological properties. The structural activity relationship (SAR) studies of benzothiazole derivatives have revealed that specific substitutions on the benzothiazole ring can significantly influence their biological activity. This makes them promising scaffolds for the development of new drugs with potential application in treating various diseases, including those requiring antimicrobial and anti-inflammatory agents (Sumit et al., 2020).
Properties
IUPAC Name |
3-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4OS2/c25-24(26,27)17-12-10-16(11-13-17)15-33-22-29-28-21(31(22)18-6-2-1-3-7-18)14-30-19-8-4-5-9-20(19)34-23(30)32/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOFVSHWVCHZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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